4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with o-phenylenediamine . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1 H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .
Molecular Structure Analysis
Benzimidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1 H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
DNA Binding and Fluorescent Staining
Benzimidazole derivatives, like Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes them useful as fluorescent DNA stains for various biological applications, including chromosome and nuclear staining, analysis of nuclear DNA content values, and investigating the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antitumor Activity
Imidazole derivatives exhibit antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole have been reviewed for their efficacy against various tumors, showing potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).
Triazine Scaffold in Medicinal Chemistry
Triazine analogs, structurally related to benzimidazole and piperazine derivatives, have shown a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects. These findings highlight the triazine nucleus as a core moiety for the development of future drugs (Verma et al., 2019).
CNS Acting Drugs
Benzimidazole, imidazothiazole, and imidazole compounds have been explored for their potential in treating central nervous system (CNS) diseases. Azole groups are common in these classes and may be responsible for CNS effects. Research suggests the possibility of modifying these compounds to create more potent CNS drugs (Saganuwan, 2020).
Anti-Tuberculosis Activity
Piperazine, as part of its diverse pharmacological activities, plays a significant role in anti-TB compounds. Several molecules containing piperazine have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various targets in the cell, leading to a range of biological effects .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the versatile nature of imidazole derivatives
Pharmacokinetics
The compound’s predicted density is 1272±006 g/cm3 , and it has a melting point of 220-221 °C and a boiling point of 460.3±47.0 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Some imidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity , suggesting potential antimicrobial effects of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s predicted acidity coefficient is 11.12±0.10 , which might affect its stability and activity in different pH environments.
Future Directions
Benzimidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-29-18-8-6-17(7-9-18)10-11-23-22(28)27-14-12-26(13-15-27)16-21-24-19-4-2-3-5-20(19)25-21/h2-9H,10-16H2,1H3,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVHXJGOLKRXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.